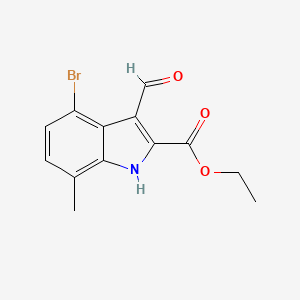

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C13H12BrNO3 |

|---|---|

Molecular Weight |

310.14 g/mol |

IUPAC Name |

ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-8(6-16)10-9(14)5-4-7(2)11(10)15-12/h4-6,15H,3H2,1-2H3 |

InChI Key |

OMHLANBNVUZCAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N1)C)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 4-bromo-7-methylindole-2-carboxylate Intermediate

A foundational step is the preparation of ethyl 4-bromo-7-methylindole-2-carboxylate, which serves as the precursor for subsequent formylation at the 3-position.

- Starting Materials: 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate.

- Reaction Conditions: The hydrazine hydrochloride and ethyl pyruvate are reacted in ethanol solvent at a molar ratio of approximately 1:1 to 1.1, with ethanol used in a mass ratio of 6 to 10 relative to the hydrazine salt.

- Cyclization: The hydrazone intermediate formed is cyclized in the presence of anhydrous zinc chloride catalyst and ethylene glycol solvent under nitrogen atmosphere at 150–170°C for 2.0–4.5 hours.

- Isolation: After reaction completion, acidification with hydrochloric acid and extraction with ethyl acetate are performed, followed by crystallization from a mixed solvent of ethanol and n-hexane (1:1 v/v) to yield ethyl 4-bromo-7-methylindole-2-carboxylate with purity >98% and yields ranging from 59.9% to 66.1%.

| Parameter | Value/Range |

|---|---|

| Molar ratio (hydrazine:ethyl pyruvate) | 1.0 : 1.0–1.1 |

| Ethanol solvent ratio (mass) | 1.0 : 6.0–10.0 |

| Catalyst (anhydrous ZnCl2) molar ratio | 1.8–2.2 relative to hydrazone |

| Cyclization temperature | 150–170°C |

| Reaction time | 2.0–4.5 hours |

| Purity (HPLC) | 98.3–98.8% |

| Yield | 59.9–66.1% |

| Melting point | 129–131°C |

Hydrolysis to 4-bromo-7-methylindole-2-carboxylic Acid

- Process: The ethyl ester is hydrolyzed under alkaline conditions using potassium hydroxide in ethanol at room temperature.

- Ratios: The molar ratio of ester to potassium hydroxide is approximately 1:2.0–2.5, with ethanol used in a mass ratio of 5 to 10 relative to the ester.

- Post-treatment: The hydrolyzate is treated with activated carbon for decolorization, acidified with hydrochloric acid to precipitate the acid, followed by filtration and drying.

- Yield and Purity: The acid product is obtained with a yield of approximately 76% and purity around 98.6% (HPLC).

| Parameter | Value/Range |

|---|---|

| Molar ratio (ester:KOH) | 1.0 : 2.0–2.5 |

| Ethanol solvent ratio (mass) | 1.0 : 5.0–10.0 |

| Hydrolysis temperature | Room temperature |

| Purity (HPLC) | 98.6% |

| Yield | 76.0% |

| Melting point | 196–198°C |

Formylation at the 3-Position

The final step involves introducing the formyl group at the 3-position of the indole ring to obtain Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate.

- Common Method: Vilsmeier-Haack formylation using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) is typically employed.

- Reaction Conditions: The ethyl 4-bromo-7-methylindole-2-carboxylate is treated with POCl3 in DMF at controlled temperatures (often 0–5°C initially, then warmed to ambient or slightly elevated temperatures) to selectively formylate the 3-position.

- Purification: The reaction mixture is quenched, neutralized, and the product is isolated by extraction and crystallization.

- Yield and Purity: Reported yields vary but can exceed 70% with high purity when optimized.

| Step | Reactants/Conditions | Product | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| 1. Cyclization | 5-bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate, ZnCl2 catalyst, ethylene glycol, 150–170°C, 2–4.5 h | Ethyl 4-bromo-7-methylindole-2-carboxylate | 60–66 | 98.3–98.8% | Nitrogen atmosphere, crystallization |

| 2. Alkaline hydrolysis | Ethyl ester + KOH in ethanol, room temp, overnight | 4-bromo-7-methylindole-2-carboxylic acid | 76 | 98.6% | Activated carbon decolorization, acidification |

| 3. Formylation (Vilsmeier-Haack) | Ethyl 4-bromo-7-methylindole-2-carboxylate + POCl3/DMF, 0–5°C to RT | This compound | >70 | High | Controlled temperature, selective formylation |

- The molar ratios and solvent volumes are critical for maximizing yield and purity, especially in the cyclization and hydrolysis steps.

- Use of anhydrous zinc chloride as a Lewis acid catalyst facilitates efficient cyclization to the indole core.

- Nitrogen atmosphere during cyclization prevents oxidation and side reactions.

- Activated carbon treatment during hydrolysis improves product purity by removing colored impurities.

- The Vilsmeier-Haack formylation is sensitive to temperature; low temperatures prevent over-formylation or decomposition.

- Crystallization from mixed solvents (ethanol/n-hexane) enhances product isolation and purity.

The preparation of this compound is a multi-step process involving:

- Cyclization of 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate under zinc chloride catalysis,

- Alkaline hydrolysis of the ethyl ester intermediate to the corresponding acid,

- Selective formylation at the 3-position via Vilsmeier-Haack reaction.

Each step requires careful control of reaction conditions, stoichiometry, and purification techniques to achieve high yields and purities suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 4-azido-3-formyl-7-methyl-1H-indole-2-carboxylate.

Oxidation: Formation of 4-bromo-3-carboxy-7-methyl-1H-indole-2-carboxylate.

Reduction: Formation of 4-bromo-3-hydroxymethyl-7-methyl-1H-indole-2-carboxylate.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Indole derivatives, including Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate, are recognized for their anticancer potential. Studies indicate that compounds with similar structures can inhibit key enzymes involved in tumor growth. For instance, research has shown that the compound can interact with proteins associated with cancer cell proliferation, potentially leading to the development of novel anticancer agents.

Case Study:

A study on related indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations. The mechanism of action was linked to the modulation of apoptotic pathways.

Organic Synthesis

2.1 Synthetic Intermediate

this compound serves as a crucial intermediate in synthesizing more complex organic molecules and heterocycles. Its unique substitution pattern allows for versatile modifications, making it valuable in the pharmaceutical industry for developing new drugs.

Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-formyl-1H-indole-2-carboxylate | Formyl at the 3rd position | Different reactivity due to the position of functional groups |

| 4-Bromo-1H-indole-3-carboxaldehyde | Lacks ester group | Affects solubility and reactivity |

| Ethyl 1H-indole-3-carboxylate | Lacks bromine/formyl groups | Only contains an ester group at the 3rd position |

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The bromine atom and formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole core can also engage in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Indole Derivatives

The compound’s uniqueness lies in the combination of substituents, which influence its electronic, steric, and reactivity profiles. Below is a systematic comparison with analogous indole-based compounds from and other sources:

Table 1: Key Structural and Functional Comparisons

*Similarity scores calculated based on structural overlap ().

Electronic and Reactivity Profiles

- Bromine Substituent : The electron-withdrawing bromine at position 4 in the target compound directs electrophilic substitutions to positions 5 or 6, contrasting with analogs like 5-bromo derivatives (e.g., CAS 16732-70-0), where bromine’s position alters regioselectivity .

- Formyl Group (3-CHO) : This group enhances reactivity toward nucleophiles (e.g., in Schiff base formation), a feature absent in simpler analogs like Ethyl 4-bromo-1H-indole-2-carboxylate .

Physicochemical Properties

- Solubility : The ethyl ester group improves lipid solubility compared to carboxylic acid analogs (e.g., CAS 28737-33-9), enhancing membrane permeability in drug delivery .

- Stability : The tert-butyl analog in demonstrates increased steric protection of the ester group, whereas the target compound’s ethyl ester may offer faster metabolic degradation in vivo .

Biological Activity

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is a complex organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article will explore its chemical properties, biological interactions, and relevant case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 296.12 g/mol. Its structure includes a bromine atom, a formyl group, and an ethyl ester group attached to the indole core, which enhances its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the formyl group allows for the formation of covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. Additionally, the bromine atom can participate in halogen bonding, which may enhance the compound's binding affinity to specific molecular targets .

Interaction Profile

- Hydrogen Bonding : The compound can engage in hydrogen bonding with amino acid residues in proteins.

- π–π Stacking : It may also exhibit π–π stacking interactions with aromatic residues, improving binding affinity and selectivity towards specific targets .

Antiviral Activity

Research indicates that derivatives of indole compounds, including this compound, show promise as inhibitors of HIV-1 integrase. Binding mode analyses have demonstrated that structural modifications can significantly enhance inhibitory effects against this target. For instance, derivatives with optimized side chains exhibited IC50 values as low as 0.13 μM .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Studies on similar indole derivatives have shown moderate to good activity against various Gram-positive and Gram-negative bacterial strains. Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains .

Study on HIV Integrase Inhibition

A study focused on the inhibition of HIV integrase by indole derivatives demonstrated that structural optimizations at C2 and C3 positions significantly improved binding interactions with the enzyme's active site. The introduction of long branches at these positions enhanced hydrophobic interactions, leading to increased inhibitory effects .

Antimicrobial Screening

In another study examining the antimicrobial activity of monomeric alkaloids, compounds structurally related to this compound exhibited varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could lead to improved antimicrobial efficacy .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and formyl groups; unique reactivity | Potential HIV integrase inhibitor; antimicrobial properties |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Lacks bromine; different reactivity | Limited antiviral activity |

| 4-Bromo-3-formyl-1H-indole-2-carboxylate | Similar structure but without ethyl ester group | Moderate antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.